Methyl(2-methylpropyl)amine hydrochloride

Catalog No.
S865106
CAS No.
89282-62-2
M.F
C5H14ClN
M. Wt
123.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl(2-methylpropyl)amine hydrochloride

CAS Number

89282-62-2

Product Name

Methyl(2-methylpropyl)amine hydrochloride

IUPAC Name

N,2-dimethylpropan-1-amine;hydrochloride

Molecular Formula

C5H14ClN

Molecular Weight

123.62 g/mol

InChI

InChI=1S/C5H13N.ClH/c1-5(2)4-6-3;/h5-6H,4H2,1-3H3;1H

InChI Key

HRWUIEWFOGJKEL-UHFFFAOYSA-N

SMILES

CC(C)CNC.Cl

Canonical SMILES

CC(C)CNC.Cl

The exact mass of the compound Methyl(2-methylpropyl)amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl(2-methylpropyl)amine hydrochloride (CAS 89282-62-2), also known as N-methylisobutylamine hydrochloride, is a stable, secondary aliphatic amine salt. As a solid-state building block, it is highly valued in procurement for introducing the sterically demanding N-methylisobutyl moiety into complex molecular frameworks . Unlike its highly volatile free-base counterpart, the hydrochloride form ensures extended shelf life, safe handling, and precise stoichiometric control, making it a critical precursor in pharmaceutical and agrochemical manufacturing workflows .

Attempting to substitute this specific hydrochloride salt with its free base (N-methylisobutylamine) introduces severe process liabilities; the free base is a highly flammable liquid with a boiling point of 78 °C and a flash point of -18 °C, leading to rapid evaporative loss and inaccurate weighing during scale-up . Furthermore, substituting with straight-chain analogs like N-methylbutylamine hydrochloride fails to provide the specific steric bulk of the isobutyl group [1]. This branching is frequently non-negotiable in medicinal chemistry, as it dictates precise receptor binding conformations and metabolic resistance that linear alkyl chains cannot replicate.

Solid-State Stability and Stoichiometric Precision vs. Free Base

Methyl(2-methylpropyl)amine hydrochloride is a stable, non-volatile solid at standard temperature and pressure. In stark contrast, its free base form, N-methylisobutylamine, is a highly volatile liquid with a boiling point of 78 °C and a flash point of -18 °C . The solid hydrochloride salt completely eliminates evaporative mass loss during storage and transfer, allowing for exact molar equivalents to be weighed for sensitive coupling reactions .

Evidence DimensionPhysical State and Volatility
Target Compound DataSolid, non-volatile powder
Comparator Or BaselineN-methylisobutylamine free base (Liquid, BP: 78 °C, Flash Point: -18 °C)
Quantified DifferenceElimination of evaporative loss and flammability hazards
ConditionsStandard laboratory temperature and pressure (25 °C, 1 atm)

Ensures reproducible batch-to-batch stoichiometry in GMP or scale-up synthesis, which is impossible to guarantee with a highly volatile liquid amine.

Steric Hindrance for API Target Binding

The incorporation of the isobutyl group via Methyl(2-methylpropyl)amine hydrochloride provides a specific branched steric profile that is fundamentally different from straight-chain analogs like N-methylbutylamine [1]. In the development of advanced therapeutics, such as GPR40 full agonists, this exact N-methylisobutyl moiety is utilized to achieve optimal 3D spatial filling within the receptor binding pocket [2]. Linear substitution results in altered binding kinetics and potential loss of target affinity.

Evidence DimensionSteric bulk and branch profile
Target Compound DataIsobutyl branched chain
Comparator Or BaselineN-methylbutylamine (straight n-butyl chain)
Quantified DifferenceIncreased steric shielding and altered 3D spatial conformation around the nitrogen atom
ConditionsStructure-Activity Relationship (SAR) optimization in drug discovery

Critical for researchers who require exact steric parameters to optimize receptor binding affinity and metabolic stability in lead compounds.

Controlled Reactivity in Reductive Amination Workflows

Utilizing the hydrochloride salt of Methyl(2-methylpropyl)amine allows for controlled, in situ liberation of the reactive secondary amine using mild bases (e.g., DIPEA or triethylamine) during reductive amination or amide coupling [1]. Compared to the direct addition of the volatile free base, this approach mitigates exothermic spikes and prevents the loss of the nucleophile to the vapor phase, thereby driving the reaction to completion with fewer side products [2].

Evidence DimensionReaction rate control and reagent retention
Target Compound DataIn situ free-basing of hydrochloride salt
Comparator Or BaselineDirect addition of volatile free base
Quantified DifferenceGradual nucleophile release and elimination of vapor-phase reagent loss
ConditionsMulti-step amidation or reductive amination in polar organic solvents

Improves overall yield, safety, and purity profiles in complex multi-step organic synthesis workflows.

Synthesis of Sterically Demanding GPCR Agonists

Methyl(2-methylpropyl)amine hydrochloride is the preferred precursor for synthesizing complex pharmaceutical APIs, such as GPR40 agonists, where the specific spatial volume of the isobutyl group is required to lock the molecule into an active binding conformation [1].

Automated High-Throughput Library Synthesis

Because it is a stable, non-volatile solid powder, this hydrochloride salt is ideally suited for automated robotic dispensing systems in combinatorial chemistry, replacing the highly volatile free base which cannot be accurately pipetted or stored long-term in open well plates .

Precursor for Pyridazinone-Based Integrin Antagonists

The compound is utilized in the targeted synthesis of α4 integrin receptor antagonists, where the N-methylisobutyl moiety provides necessary lipophilicity and metabolic resistance compared to straight-chain amine alternatives [2].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types